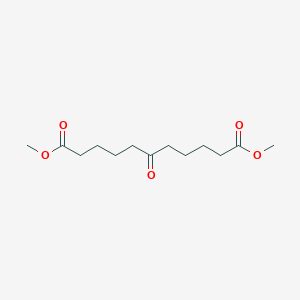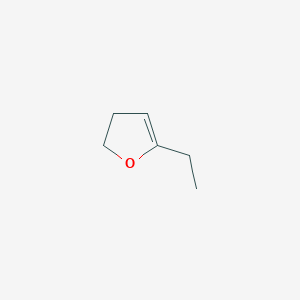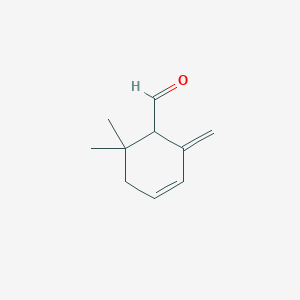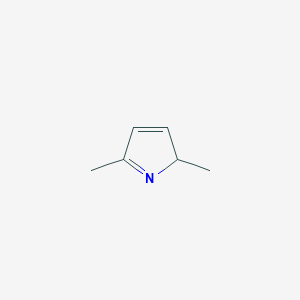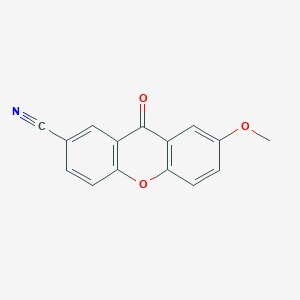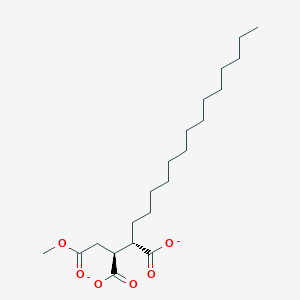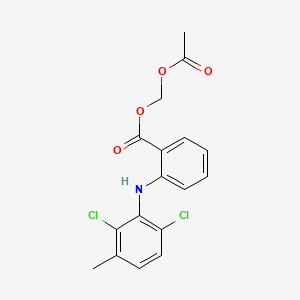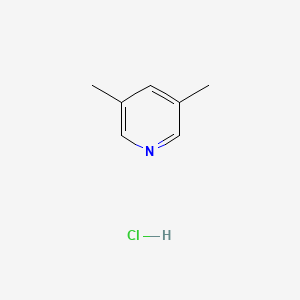
3,5-Dimethylpyridine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dimethylpyridine;hydrochloride, also known as 3,5-Lutidine hydrochloride, is a chemical compound with the molecular formula C7H9N·HCl. It is a derivative of pyridine, characterized by the presence of two methyl groups at the 3rd and 5th positions on the pyridine ring. This compound is commonly used in various chemical reactions and industrial applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
3,5-Dimethylpyridine;hydrochloride can be synthesized through several methods. One common method involves the hydrogenation of 3,5-dimethylpyridine. This process typically uses a hydrogenation catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions .
Industrial Production Methods
In industrial settings, this compound is often produced by the reaction of 3,5-dimethylpyridine with hydrochloric acid. The reaction is carried out in a solvent such as toluene, and the product is isolated by crystallization .
化学反応の分析
Types of Reactions
3,5-Dimethylpyridine;hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form 3,5-dimethylpiperidine.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Lithium triethylborohydride (Super-Hydride) is often used for reduction reactions.
Substitution: Reagents such as sodium methoxide and triphosgene are used for substitution reactions.
Major Products Formed
Oxidation: 3,5-Dimethylpyridine N-oxide.
Reduction: 3,5-Dimethylpiperidine.
Substitution: Various derivatives depending on the substituent introduced.
科学的研究の応用
3,5-Dimethylpyridine;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: It serves as an intermediate in the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals
作用機序
The mechanism of action of 3,5-Dimethylpyridine;hydrochloride involves its interaction with various molecular targets. In biological systems, it can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds
- 2,3-Dimethylpyridine
- 2,4-Dimethylpyridine
- 2,5-Dimethylpyridine
- 2,6-Dimethylpyridine
- 3,4-Dimethylpyridine
Uniqueness
3,5-Dimethylpyridine;hydrochloride is unique due to the specific positioning of the methyl groups, which influences its chemical reactivity and physical properties. This positioning allows for specific interactions in chemical reactions and applications that are distinct from other dimethylpyridine isomers .
特性
CAS番号 |
36316-70-8 |
|---|---|
分子式 |
C7H10ClN |
分子量 |
143.61 g/mol |
IUPAC名 |
3,5-dimethylpyridine;hydrochloride |
InChI |
InChI=1S/C7H9N.ClH/c1-6-3-7(2)5-8-4-6;/h3-5H,1-2H3;1H |
InChIキー |
GBJHZEDEOAJNHT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CN=C1)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-azaheptacyclo[16.6.1.15,9.02,16.04,14.021,25.012,26]hexacosa-1(24),2,4(14),5,7,9(26),12,15,17,21(25),22-undecaene](/img/structure/B14680985.png)
![4-[2-(2-Hydroxyphenyl)hydrazinylidene]naphthalen-1(4H)-one](/img/structure/B14680992.png)
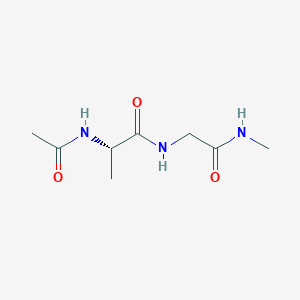
![2-[(Propan-2-yl)oxy]phenyl methoxycarbamate](/img/structure/B14681006.png)
